molecular formula C10H16N4O B1481224 (1-(1-(环丙基甲基)氮杂环丁烷-3-基)-1H-1,2,3-三唑-4-基)甲醇 CAS No. 2098016-28-3

(1-(1-(环丙基甲基)氮杂环丁烷-3-基)-1H-1,2,3-三唑-4-基)甲醇

货号: B1481224
CAS 编号: 2098016-28-3
分子量: 208.26 g/mol
InChI 键: YSIOFCUEEDKXFF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic compound that contains several functional groups, including an azetidine ring, a triazole ring, and a methanol group. The azetidine ring is a four-membered cyclic amine, which is known to have interesting chemical properties and biological activities. The triazole ring is a five-membered ring containing two nitrogen atoms, which is often found in various pharmaceuticals and agrochemicals due to its ability to mimic the structure of peptides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and triazole rings, along with the methanol group. The azetidine ring is a strained four-membered ring, which could potentially influence the reactivity of the compound. The triazole ring is aromatic and can participate in various interactions, such as hydrogen bonding and π-π stacking.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the azetidine and triazole rings, as well as the methanol group. The azetidine ring, being a strained four-membered ring, could potentially undergo ring-opening reactions. The triazole ring, being aromatic, could potentially participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the azetidine and triazole rings could potentially influence its solubility, stability, and reactivity.

科学研究应用

咪唑衍生物的合成

咪唑衍生物以其广泛的药理活性而闻名。该化合物中氮杂环丁烷和三唑环的存在表明它可以作为合成咪唑化合物的先驱。 这些衍生物在开发具有抗菌、抗真菌和抗病毒特性的药物方面有应用 .

抗结核药物的开发

该化合物的结构复杂性,包括氮杂环丁烷和三唑部分,表明其在合成新型抗结核药物方面的潜力。 这些药物可以针对结核分枝杆菌进行评估,核心结构的修饰可以导致具有更低最低抑菌浓度 (MIC) 的化合物 .

氮杂迈克尔加成反应

该化合物可以参与氮杂迈克尔加成反应,这对于合成新的氨基酸衍生物至关重要。 这些衍生物在药物化学中对于开发新型药物非常有价值 .

铃木-宫浦交叉偶联反应

该化合物的结构有利于铃木-宫浦交叉偶联反应。 这种应用在有机化学领域中对于创建新的杂环化合物具有重要意义,这些化合物可以进一步探索其生物活性 .

靶向蛋白质降解

该化合物的刚性结构使其适合作为开发蛋白水解靶向嵌合体 (PROTAC) 的连接体。 PROTAC 是一类新型的治疗剂,它们靶向特定蛋白质进行降解,为药物开发提供了新方法 .

用于药物递送的化学缀合物

由于其刚性和可功能化的框架,该化合物可用于创建化学缀合物。 这些缀合物可以针对药物递送进行定制,从而提高治疗剂的功效并减少副作用 .

杂环化合物的合成路线

该化合物为合成各种杂环化合物提供了通用的起点。 这些化合物在发现新药和了解其与生物靶标的相互作用方面至关重要 .

物理化学和代谢性质研究

研究人员可以使用该化合物来研究 δ-氨基酸氧杂环丁烷衍生物的物理化学和代谢性质。 这些研究对于优化药物性质(如溶解度、稳定性和生物利用度)至关重要 .

未来方向

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activities. It could also involve modifying its structure to improve its properties or to generate new compounds with potentially interesting properties .

属性

IUPAC Name

[1-[1-(cyclopropylmethyl)azetidin-3-yl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c15-7-9-4-14(12-11-9)10-5-13(6-10)3-8-1-2-8/h4,8,10,15H,1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIOFCUEEDKXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC(C2)N3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。